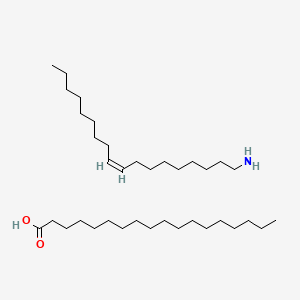

Einecs 298-080-7

Description

Properties

CAS No. |

93777-48-1 |

|---|---|

Molecular Formula |

C36H73NO2 |

Molecular Weight |

552.0 g/mol |

IUPAC Name |

octadecanoic acid;(Z)-octadec-9-en-1-amine |

InChI |

InChI=1S/C18H37N.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-19H2,1H3;2-17H2,1H3,(H,19,20)/b10-9-; |

InChI Key |

FNNFSGKGYOHYDK-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCCN |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCCN |

Origin of Product |

United States |

Chemical Synthesis and Reaction Mechanisms of Bis 2 Ethylhexyl Hydrogen Phosphate

Advanced Synthetic Routes and Methodological Innovations

Modern synthetic strategies for Bis(2-ethylhexyl) hydrogen phosphate (B84403) focus on enhancing reaction efficiency and product quality. A prevalent industrial method involves the reaction of phosphorus trichloride (B1173362) with 2-ethylhexanol to form an intermediate, tri(2-ethylhexyl) phosphite (B83602). This intermediate is then dealkylated by in-situ generated hydrochloric acid to produce bis(2-ethylhexyl) hydrogen phosphite (BEHHP). googleapis.com The BEHHP is subsequently chlorinated to yield di(2-ethylhexyl) phosphorochloridate (DEHPC), which is then hydrolyzed to the final product, Bis(2-ethylhexyl) hydrogen phosphate. googleapis.com

Another approach involves the direct reaction of phosphorus oxychloride with 2-ethylhexanol. google.com The reaction conditions, such as temperature and molar ratio of reactants, are critical for maximizing the yield of the desired diester while minimizing the formation of the monoester and triester byproducts. A molar ratio of phosphorus oxychloride to 2-ethylhexanol of 1:1.5-2.5 is often employed. google.com The reaction is typically carried out at controlled temperatures, initially between 0-10°C during the addition of 2-ethylhexanol, and then stirred at 15-25°C before being heated to 40-70°C. google.com

A three-step synthesis pathway offers an alternative route, starting with the reaction of phosphorus trichloride and 2-ethylhexanol to form di-(2-ethylhexyl) phosphite. This intermediate is then chlorinated and subsequently hydrolyzed to produce the final monoester, achieving a yield of 84.3% with nitrogen purging to remove HCl and hexane (B92381) for solvent extraction.

To improve reaction rates and selectivity, various catalytic systems have been developed. A composite catalyst system comprising aluminum chloride (AlCl₃), an ionic liquid such as 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate, and ammonium (B1175870) vanadate (B1173111) has been shown to be effective. google.com This system can achieve yields as high as 84.3%. The catalyst, typically used in amounts of 0.1-5% by weight relative to phosphorus oxychloride, enhances the reaction by stabilizing transition states and lowering the activation energy. google.com Pyridine is also used as a catalyst to neutralize the HCl byproduct, thereby shifting the reaction equilibrium towards the formation of the desired product.

Table 1: Comparison of Catalytic Systems

| Catalyst System | Key Components | Reported Yield | Reference |

| Composite Catalyst | AlCl₃, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, Ammonium vanadate | 84.3% | |

| Pyridine | Pyridine | Not specified |

The principles of green chemistry are increasingly being applied to the synthesis of Bis(2-ethylhexyl) hydrogen phosphate to minimize environmental impact. One sustainable approach involves the use of protic ionic liquids based on trimethylamine (B31210) and sulfuric acid as both solvents and catalysts. semanticscholar.orgresearchgate.net This method offers several advantages, including being cost-effective and creating a biphasic system during the reaction. semanticscholar.org The formation of a separate phase consisting of the ionic liquid and water helps to drive the reaction equilibrium towards a high yield of the ester product by separating it from the unreacted alcohol. semanticscholar.orgresearchgate.net

Mechanistic Elucidation of Formation Pathways

The formation of Bis(2-ethylhexyl) hydrogen phosphate proceeds through a nucleophilic substitution mechanism. The hydroxyl group of 2-ethylhexanol acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride and displacing chloride ions.

The kinetics of the synthesis of Bis(2-ethylhexyl) hydrogen phosphate are influenced by factors such as temperature, catalyst concentration, and reactant ratios. Studies on the adsorption of metal ions using D2EHPA have provided insights into the thermodynamics of complex formation, which is relevant to its synthesis. For instance, the adsorption of uranium (VI) by D2EHPA-impregnated materials has been found to be an endothermic and spontaneous process. ijcce.ac.ir Similarly, the removal of arsenic (V) has been described as an exothermal and spontaneous physical sorption process. nih.gov These findings suggest that the formation of metal-D2EHPA complexes, a process analogous in some ways to the final steps of its synthesis, is thermodynamically favorable.

Table 2: Thermodynamic Parameters of Metal Adsorption by D2EHPA-based materials

| Metal Ion | Process | ΔG° (kJ/mol) | Enthalpy Change | Reference |

| Uranium (VI) | Adsorption | Not specified | Endothermic | ijcce.ac.ir |

| Arsenic (V) | Adsorption | -9.2 | Exothermic | nih.gov |

Computational chemistry, particularly density functional theory (DFT), has become a valuable tool for understanding the reaction pathways in organophosphorus chemistry. acs.org Molecular modeling can be used to investigate the steric and electronic effects of the reactants and intermediates, providing insights into the reaction mechanism at a molecular level. researchgate.net For example, computational studies have been used to analyze the structure of reversed micelles formed by D2EHPA during metal extraction, which can inform the understanding of aggregation and phase behavior during synthesis. pku.edu.cn These models help in elucidating the stability of various complexes and intermediates, guiding the design of more efficient synthetic routes. researchgate.netpku.edu.cn

Derivatization and Chemical Modification Strategies

Bis(2-ethylhexyl) hydrogen phosphate can be derivatized to modify its properties for specific applications. One common derivatization is the formation of its sodium salt, sodium bis(2-ethylhexyl) phosphate, through neutralization with sodium hydroxide. This salt exhibits surfactant properties and is used in metal extraction. Another example is the formation of a complex with 2,2'-iminodiethanol, which alters the compound's physical and chemical properties like solubility and viscosity. ontosight.ai The phosphate group can also undergo reactions such as alkylation for analytical purposes, for instance, in gas chromatography analysis. cnr.it

Environmental Behavior and Transformation Dynamics of Bis 2 Ethylhexyl Hydrogen Phosphate

Degradation Pathways and Kinetic Modeling

The environmental persistence of BEHP is determined by a combination of abiotic and biotic degradation processes. These transformation pathways dictate the compound's half-life in various environmental matrices and the nature of its degradation products.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism in Aquatic and Terrestrial Matrices)

The biodegradation of BEHP is largely dependent on microbial activity in both aquatic and soil environments. Studies have shown varied results regarding its biodegradability.

In aquatic systems, BEHP is not expected to biodegrade rapidly. echemi.com One study using the Japanese MITI test with an activated sludge inoculum found that at a concentration of 100 mg/L, BEHP reached only 0-17% of its theoretical biochemical oxygen demand (BOD) over a four-week period. echemi.comxn--krinfo-wxa.huechemi.com This suggests a low potential for rapid biodegradation in aquatic environments. echemi.com However, another study using an OECD Guideline 301 F test showed a 75% degradation of BEHP over 28 days, indicating that under certain conditions, significant biodegradation can occur. xn--krinfo-wxa.huxn--krinfo-wxa.hu The degradation of organophosphate esters like BEHP is believed to happen through a stepwise enzymatic hydrolysis, breaking down the compound into orthophosphate and alcohol moieties, with the alcohol undergoing further degradation. ecetoc.org

In terrestrial environments, the expectation is also that BEHP may not biodegrade rapidly. echemi.com The same MITI test results are often extrapolated to suggest slow degradation in soil. echemi.com However, the presence of specific microbial communities can significantly influence the degradation rate. For example, a halotolerant bacterial consortium enriched from activated sludge was capable of degrading 93.84% of a 1000 mg/L DEHP (a related phthalate) concentration within 48 hours. researchgate.net Similarly, the bacterial strain Rhodococcus ruber YC-YT1, isolated from marine plastic debris, completely degraded 100 mg/L of DEHP within three days. researchgate.net

Oxidative and Reductive Degradation in Environmental Systems

Oxidative and reductive processes can also contribute to the transformation of BEHP in the environment. Partial oxidation of organophosphates like BEHP by oxidizing agents can lead to the release of toxic phosphorus oxides. echemi.com In the presence of strong reducing agents, such as hydrides, there is a susceptibility to the formation of highly toxic and flammable phosphine (B1218219) gas. echemi.com Furthermore, the compound can be mildly corrosive to most metals, which may result in the formation of flammable hydrogen gas. echemi.comscbt.com

Recent research has explored combined biochemical and oxidative systems to enhance the degradation of related compounds. For instance, a system combining DEHP-resistant bacterial flora with persulfate oxidation activated by nano-Fe3O4 was shown to effectively degrade di-(2-ethylhexyl) phthalate (B1215562) in contaminated soil. researchgate.net

Computational Predictions of Degradation Products and Pathways

Computational models are valuable tools for predicting the environmental fate of chemicals like BEHP. Structure estimation methods have been used to predict various properties and degradation pathways.

For example, the vapor pressure of BEHP has been estimated using the Estimation Program Interface (EPI) Suite, which is crucial for determining its partitioning between atmospheric phases. europa.eu Similarly, the rate constant for its reaction with hydroxyl radicals in the atmosphere was estimated using a structure estimation method. echemi.comnih.gov These models predict that in the atmosphere, BEHP will exist solely in the particulate phase and be removed by wet or dry deposition. xn--krinfo-wxa.hu

Computational tools also predict the soil adsorption coefficient (Koc) of BEHP, which is estimated to be around 1.7 x 10⁴. echemi.comechemi.com This high value suggests that BEHP is expected to be immobile in soil. echemi.comechemi.com The pKa of BEHP is estimated to be 1.47, indicating that it will exist predominantly in its anionic form in the environment. echemi.com

Environmental Distribution and Inter-compartmental Transport

The distribution of BEHP in the environment is governed by its physical and chemical properties, particularly its sorption and desorption behavior in soil and sediment.

Sorption and Desorption Dynamics in Soil and Sediments

The sorption of BEHP to soil and sediment is a key factor in its environmental distribution. The estimated high Koc value indicates strong adsorption to these matrices. echemi.com The sorption of organophosphorus compounds is influenced by both the organic matter and clay content of the soil, with sorption increasing as the soil pH decreases. echemi.comnih.govechemi.com

| Parameter | Value | Source |

| Estimated Koc | 1.7 x 10⁴ | echemi.comechemi.com |

| Estimated pKa | 1.47 | echemi.com |

| Vapor-Phase Reaction Rate Constant (with OH radicals) | 6.2 x 10⁻¹¹ cm³/molecule-sec at 25°C | echemi.comnih.gov |

| Atmospheric Half-life | ~5.9 hours | echemi.comnih.gov |

| Biodegradation (MITI test, 4 weeks) | 0-17% of theoretical BOD | echemi.comxn--krinfo-wxa.huechemi.com |

| Biodegradation (OECD 301 F, 28 days) | 75% degradation | xn--krinfo-wxa.huxn--krinfo-wxa.hu |

Volatilization and Atmospheric Transport Phenomena

Bis(2-ethylhexyl) hydrogen phosphate (B84403) is characterized by a low vapor pressure and a low Henry's Law constant, estimated at 4.1 x 10⁻⁸ atm-cu m/mole. xn--krinfo-wxa.huechemi.com This indicates that the compound has a low tendency to volatilize from moist soil and water surfaces. xn--krinfo-wxa.huechemi.com In the atmosphere, it is expected to exist predominantly in the particulate phase. xn--krinfo-wxa.hu

The atmospheric half-life of Bis(2-ethylhexyl) hydrogen phosphate, based on its reaction with photochemically-produced hydroxyl radicals, is estimated to be approximately 5.9 hours. echemi.com Removal from the atmosphere occurs through wet and dry deposition of these particles. echemi.comxn--krinfo-wxa.hu While direct photolysis is not expected to be a significant degradation pathway, its association with particulate matter can make it more resistant to atmospheric transformation, potentially leading to longer persistence in the environment. echemi.comaaqr.org Organophosphate flame retardants (OPFRs), a class of compounds to which Bis(2-ethylhexyl) hydrogen phosphate belongs, have been detected in remote environments, suggesting the potential for long-range atmospheric transport. aaqr.org

Bioaccumulation Potential and Biotransformation in Biological Systems

Uptake and Accumulation in Aquatic Organisms

Studies on the bioaccumulation of Bis(2-ethylhexyl) hydrogen phosphate in aquatic organisms have yielded varying results. Measured bioconcentration factor (BCF) values in carp (B13450389) were found to be between 1 and 6.0, suggesting a low potential for bioconcentration. xn--krinfo-wxa.huechemi.comechemi.com This is supported by its classification as not bioaccumulative based on these BCF values. mst.dk

However, the broader class of organophosphate flame retardants can be absorbed by aquatic animals through their gills and skin. mdpi.com While some studies indicate low bioaccumulation potential for Bis(2-ethylhexyl) hydrogen phosphate, others suggest that some organophosphate esters have the potential to biomagnify in certain food webs. industrialchemicals.gov.au The uptake and accumulation in aquatic organisms can be species-dependent and influenced by environmental conditions. industrialchemicals.gov.au

Plant Uptake and Metabolic Fate in Terrestrial Vegetation

Organophosphate flame retardants can be taken up by plants from contaminated soil, potentially entering the food chain. hep.com.cn The uptake by plant roots and subsequent translocation to other parts of the plant are influenced by the specific properties of the chemical, the plant's physiology, and environmental factors. hep.com.cn

For instance, studies on phthalate esters, which share some structural similarities with organophosphate esters, have shown that these compounds can be taken up by plants like lettuce, strawberry, and carrot. acs.org Once absorbed, they can be metabolized. acs.org For example, di(2-ethylhexyl) phthalate (DEHP) is transformed into its monoester, mono(2-ethylhexyl) phthalate (MEHP). acs.org This suggests that Bis(2-ethylhexyl) hydrogen phosphate could also be metabolized within plant tissues. The sorption of these compounds to soil particles is a key factor influencing their bioavailability to plants. hep.com.cn

Environmental Monitoring and Field Studies for Distribution Profiling

The detection and quantification of Bis(2-ethylhexyl) hydrogen phosphate in environmental samples are typically performed using gas chromatography (GC) combined with mass spectrometry (MS). ecetoc.org This method allows for the analysis of the compound in various matrices, including water, sediment, and air. ecetoc.org

Environmental monitoring has detected organophosphate flame retardants in diverse environmental compartments such as dust, air, water, and sediment. mdpi.com Field studies have provided valuable data on the bioaccumulation and biomagnification potential of related compounds in different food webs. industrialchemicals.gov.au For example, trophic magnification of tris(2-ethylhexyl) phosphate (TEHP) has been observed in marine food chains. industrialchemicals.gov.au Monitoring in wastewater treatment plants has also been a focus, as these are significant pathways for the entry of such chemicals into the aquatic environment. industrialchemicals.gov.au

Below is an interactive data table summarizing some of the key environmental properties of Bis(2-ethylhexyl) hydrogen phosphate:

Ecotoxicological Research Methodologies and Mechanistic Studies of Bis 2 Ethylhexyl Hydrogen Phosphate

Mechanistic Investigations of Biological Interactions at Sub-organismal Levels

Investigations at the sub-organismal level, encompassing molecular and cellular interactions, are fundamental to understanding the ecotoxicological mechanisms of a compound.

Molecular Binding and Cellular Responses

While specific molecular binding targets for BEHPA are not extensively detailed in publicly available literature, its effects on cellular responses have been observed in several aquatic species. The compound is known to be corrosive to the skin and eyes, indicating a strong, damaging interaction with cellular structures. carlroth.cominchem.org

Ecotoxicity studies have demonstrated that BEHPA inhibits growth in various microorganisms. echemi.com For instance, growth inhibition was observed in the green alga Chlorella emersonii and the bacteria Cellulomonas and Sporocytophaga myxococcoides at concentrations ranging from 0.3 to 100 mg/L. echemi.com Further testing has established toxicity endpoints for a range of aquatic organisms, providing insight into cellular-level impacts. echemi.com

| Organism | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|---|

| Fish | Oncorhynchus mykiss (Rainbow trout) | LC50 | 30 | 96 h | echemi.com |

| Invertebrate | Daphnia magna (Water flea) | LC50 | 60.7 | 48 h | echemi.com |

| Algae | Desmodesmus subspicatus | EC50 | > 100 | 72 h | echemi.com |

| Microorganisms | Activated sludge | EC50 | 890 | 3 h | echemi.com |

Enzymatic and Metabolic Perturbations

BEHPA is classified as a dialkyl phosphate. nih.gov For the broader class of organophosphates, the primary mechanism of toxicity often involves the inhibition of cholinesterase enzymes. nih.govresearchgate.net However, specific studies detailing the enzymatic and metabolic perturbations directly caused by BEHPA are limited. Dialkyl phosphates are known metabolites of organophosphate pesticides, but their detection lacks specificity to the parent compound and a clear dose-response relationship with clinical effects has not always been established. nih.govresearchgate.net Further research is required to elucidate the specific enzymatic targets and metabolic pathways affected by BEHPA exposure in various organisms.

Advanced Ecotoxicological Assessment Methodologies

To evaluate the environmental risk of chemicals like BEHPA, a suite of advanced methodologies is employed, ranging from laboratory-based assays to complex ecosystem models.

In Vitro and In Silico Screening Approaches

In vitro (test-tube) and in silico (computer-based) methods are increasingly used to screen chemicals for potential toxicity, offering rapid and cost-effective alternatives to whole-animal testing. nih.govresearchgate.net In vitro assays can assess various endpoints, such as cytotoxicity, genotoxicity, and specific mechanisms like enzyme inhibition in cell cultures. nih.govdntb.gov.uaepa.govnih.gov For organophosphates, these assays can estimate neurotoxic potential by measuring acetylcholinesterase activity. nih.gov

In silico approaches utilize computational models to predict a chemical's properties and toxicological effects based on its molecular structure (Quantitative Structure-Activity Relationships, or QSARs). researchgate.netnih.gov These models are valuable for prioritizing chemicals for further testing and for assessing compounds with limited empirical data. researchgate.netresearchgate.net However, a draft evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) noted that many available ecotoxicity studies for related 2-ethylhexyl phosphates were not conducted using standard methodologies, and testing is often complicated by the chemicals' very poor solubility in water.

Microcosm and Mesocosm Experimental Designs for Ecological Assessment

Microcosms and mesocosms are controlled, experimental systems that simulate natural environments on a smaller scale. springernature.com They are designed to bridge the gap between simple laboratory tests and complex, real-world ecosystems. springernature.commdpi.com

Microcosms are smaller-scale systems, often conducted in a laboratory, that allow for a high degree of replication and control over experimental conditions. springernature.comnih.gov

Mesocosms are larger, outdoor enclosures that more closely replicate natural ecosystems, such as ponds or streams, allowing for the study of pollutant effects on community structure and ecosystem function under more realistic conditions. springernature.comnih.govresearchgate.net

These experimental designs are invaluable for assessing the long-term impacts of substances and for studying interactions between chemical stressors and biological communities. mdpi.com While these methods are well-established in ecotoxicology, specific studies applying microcosm or mesocosm designs to assess the ecological effects of Bis(2-ethylhexyl) hydrogen phosphate are not extensively documented in the available literature.

Predictive Modeling in Ecotoxicology

Predictive modeling is a key component of modern environmental risk assessment, integrating data on a chemical's fate, exposure, and effects. univ-lyon1.fr For organophosphate esters, models like partial least square (PLS) regression are used to quantify structure-toxicity relationships and predict acute toxicity to aquatic organisms for compounds with missing data. researchgate.netnih.gov

A crucial input for these models are the physico-chemical properties of the compound, which determine its environmental distribution. Properties such as the octanol/water partition coefficient (log Kow), water solubility, and vapor pressure are used to predict whether a chemical will partition to water, soil, sediment, or air. echemi.com For instance, the high estimated organic carbon-water (B12546825) partition coefficient (Koc) for BEHPA suggests it is expected to be immobile in soil. echemi.com Similarly, methods like read-across, where data from a well-studied chemical is used to predict the properties of a structurally similar one, are employed in risk assessments of related organophosphate esters.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 322.42 g/mol | nih.gov |

| Water Solubility | 0.21 g/100ml at 20°C | inchem.org |

| Octanol/Water Partition Coefficient (log Pow) | 2.67 | inchem.org |

| Vapor Pressure | <10 Pa at 20°C | inchem.org |

| Bioconcentration Factor (BCF) | 1 - 6.0 (low potential) | echemi.com |

| Organic Carbon-Water Partition Coefficient (Koc) | 1.7 x 104 (Estimated) | echemi.com |

Quantitative Structure-Activity Relationships (QSAR) for Ecological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. springernature.com These models are instrumental in predicting the ecotoxicological effects of chemicals for which limited experimental data exist, thereby prioritizing substances for further testing and reducing the reliance on animal testing. springernature.comnih.gov

The fundamental principle of QSAR is that the properties of a chemical, including its toxicity, are a function of its molecular structure. By analyzing a dataset of structurally similar compounds with known toxicities, a mathematical relationship can be established between molecular descriptors and the observed ecological endpoints. These descriptors can be physicochemical properties (e.g., hydrophobicity, electronic properties) or topological indices that numerically represent the molecular structure. bas.bg

For organophosphorus compounds like B2EHP, QSAR models have been successfully developed to predict a range of ecotoxicological endpoints, including aquatic toxicity. springernature.com The development of such models typically involves:

Data Collection: Compiling a dataset of organophosphorus compounds with reliable experimental ecotoxicity data (e.g., LC50, EC50).

Descriptor Calculation: Calculating a wide array of molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods, such as multilinear regression, to build a model that best correlates the descriptors with the observed toxicity. bas.bg

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. bas.bg

While specific QSAR models exclusively for B2EHP are not extensively documented in publicly available literature, the broader applicability of QSAR for organophosphorus esters provides a valid framework for estimating its potential ecotoxicological effects. springernature.com For instance, models developed for other organophosphate diesters can offer insights into the likely aquatic toxicity of B2EHP based on shared structural features and physicochemical properties.

Principles of Mixture Toxicity and Synergistic/Antagonistic Interactions

In the environment, organisms are rarely exposed to single chemicals. Instead, they encounter complex mixtures of contaminants. The combined effect of these mixtures can be additive, synergistic, or antagonistic. nih.gov

Additive effects occur when the combined toxicity of the mixture is equal to the sum of the toxicities of the individual components.

Synergistic effects are observed when the combined toxicity is greater than the sum of the individual toxicities.

Antagonistic effects occur when the combined toxicity is less than the sum of the individual toxicities.

Given that B2EHP is an organophosphate ester, it is plausible that it could exhibit synergistic or antagonistic interactions when present in a mixture with other contaminants, particularly other organophosphates or compounds that affect similar biological pathways. mdpi.comresearchgate.net For instance, its interaction with plasticizers, with which it is often co-used, could lead to complex toxicological outcomes. researchgate.net Understanding these potential interactions is critical for a realistic ecological risk assessment, as single-substance toxicity data may underestimate the true environmental risk. nih.gov

Ecotoxicological Data for Bis(2-ethylhexyl) Hydrogen Phosphate

| Endpoint | Value | Species | Exposure Time | Source |

| LC50 | 29 mg/L | Fish | 120 h | ECHA carlroth.com |

| EC50 | 890 mg/L | Microorganisms | 3 h | ECHA carlroth.com |

| NOEC | 20.6 mg/L | Fish | 48 d | ECHA carlroth.com |

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a defined effect in 50% of a test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.

Academic Analysis of Ecological Risk Assessment Frameworks

Ecological Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities on the environment. epa.govresearchgate.net Frameworks for ERA, such as those developed by the U.S. Environmental Protection Agency (EPA), provide a structured approach for organizing and analyzing scientific information to estimate the probability and magnitude of ecological risks. epa.gov

The ERA process generally consists of three main phases:

Problem Formulation: This initial phase defines the scope of the assessment, identifies the stressors (in this case, B2EHP), the ecosystems and organisms potentially at risk, and the ecological effects to be evaluated. researchgate.net It involves developing a conceptual model that outlines the pathways through which the stressor may affect the ecosystem. researchgate.net

Analysis Phase: This phase involves two key components: exposure assessment and effects assessment. researchgate.net

Exposure Assessment: This evaluates the contact or co-occurrence of the stressor with the ecological receptors. It determines the concentration of B2EHP to which organisms are exposed in the environment.

Effects Assessment: This evaluates the relationship between the stressor levels and the resulting ecological effects. This is where data from ecotoxicological studies, including those derived from QSAR models and mixture toxicity experiments, are utilized.

Risk Characterization: In this final phase, the information from the analysis phase is integrated to estimate the likelihood and severity of adverse ecological effects. researchgate.net This involves comparing exposure levels with effect levels to determine a risk quotient or a more probabilistic assessment of risk. mdpi.com The uncertainties associated with the assessment are also described in this phase.

For industrial organophosphorus compounds like B2EHP, the application of these frameworks requires careful consideration of their specific properties and potential impacts. researchgate.net An integrated risk assessment approach, which considers both human health and ecological risks, can provide a more holistic understanding of the potential consequences of the use of these compounds. researchgate.net This integrated approach helps in formulating comprehensive risk management strategies that account for the interconnectedness of human and environmental health. researchgate.net It allows for the use of a common database and a more coherent expression of results, ultimately leading to more informed decision-making. researchgate.net

Analytical Chemistry Methodologies for Bis 2 Ethylhexyl Hydrogen Phosphate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating Bis(2-ethylhexyl) hydrogen phosphate (B84403) from complex matrices prior to its quantification and identification. The choice between gas and liquid chromatography is primarily dictated by the compound's physical properties, namely its low volatility and thermal lability.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, Bis(2-ethylhexyl) hydrogen phosphate is a relatively large molecule with a high boiling point and a polar acidic functional group, making it non-ideal for direct GC analysis. To overcome this, derivatization methods are typically required to convert the non-volatile phosphate into a more volatile species.

When coupled with a mass spectrometer (GC-MS), the technique allows for the structural elucidation of the compound. epa.gov In a GC-MS system, molecules are ionized after separation, commonly through electron impact, generating a molecular ion and characteristic fragmentation patterns that act as a unique fingerprint for identification. epa.gov

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the preferred method for the analysis of non-volatile and thermally labile compounds like Bis(2-ethylhexyl) hydrogen phosphate. sielc.comsielc.com Reverse-phase (RP) HPLC is commonly employed for its separation. sielc.comsielc.com

This method can be scaled for the preparative separation and isolation of impurities. sielc.comsielc.com For applications requiring mass spectrometry detection, the mobile phase composition can be adjusted for compatibility. For instance, volatile buffers like formic acid can be used in place of phosphoric acid. sielc.comsielc.com The compound is also a key component in extraction chromatography resins used for the separation of lanthanides and actinides, demonstrating its interaction with solid supports in a liquid phase. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Stationary Phase (Column) | Newcrom R1, C18 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.comsielc.com |

| Detector | UV-Vis, Mass Spectrometry (MS) | sielc.comsielc.com |

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for the reliable analysis of Bis(2-ethylhexyl) hydrogen phosphate. The primary goal is to isolate the analyte from the sample matrix, eliminate interferences, and concentrate it to a level suitable for instrumental detection. The choice of extraction protocol depends on the nature of the sample matrix (e.g., aqueous solutions, organic mixtures, solid materials).

Solid-Phase Extraction (SPE) is a technique that utilizes a solid adsorbent (the stationary phase) to isolate analytes from a liquid sample. For organophosphorus compounds like DEHPA, SPE offers an efficient method for cleanup and concentration.

One approach involves the use of extraction chromatography resins. For instance, a macroporous resin can be loaded with DEHPA itself to act as the stationary phase for separating specific metal ions. researchgate.net Conversely, to extract DEHPA from a sample, a reverse-phase mechanism is typically employed. A nonpolar sorbent, such as C18-bonded silica, can be used to retain the relatively nonpolar DEHPA from an aqueous matrix. The analyte is first adsorbed onto the sorbent, the cartridge is washed to remove interferences, and then the DEHPA is eluted with a small volume of an organic solvent.

Another specialized form of SPE is the use of Polymer Inclusion Membranes (PIMs). A PIM containing DEHPA as the carrier has been successfully used for the solid phase extraction of zinc(II), demonstrating the versatility of DEHPA in creating selective extraction systems. This principle can be reversed to design PIMs that selectively extract DEHPA from complex samples.

Table 1: Example SPE Parameters for Organophosphorus Compound Extraction

| Parameter | Description |

|---|---|

| Sorbent Material | Styrene-divinylbenzene polymer or C18-bonded silica |

| Sample Loading | Aqueous sample, pH adjusted to optimize retention |

| Washing Solvent | Water or a mild organic-aqueous mixture to remove polar interferences |

| Elution Solvent | Methanol, acetonitrile, or other suitable organic solvent |

Liquid-Liquid Extraction (LLE) is a widely used and fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. DEHPA is extensively used as an extractant in LLE processes for the separation and purification of metals. researchgate.net For instance, it is employed to extract cobalt(II) from aqueous solutions into an organic phase like kerosene. nih.gov The efficiency of this extraction is highly dependent on parameters such as the pH of the aqueous phase and the concentration of DEHPA in the organic phase. nih.gov

When analyzing for DEHPA itself, LLE can be used to isolate it from a sample matrix. For example, to extract DEHPA from an aqueous sample, a non-polar organic solvent would be used. The choice of solvent is critical and depends on the distribution coefficient of DEHPA between the two phases.

Key LLE Process Steps:

Solvent Selection: An organic solvent in which DEHPA is highly soluble but which is immiscible with the sample matrix (e.g., water) is chosen. Common solvents include kerosene, n-dodecane, and chloroform. researchgate.netnih.gov

pH Adjustment: The pH of the aqueous phase is adjusted to ensure DEHPA is in a neutral form, which favors its partitioning into the organic solvent.

Extraction: The sample is mixed vigorously with the extraction solvent to facilitate the transfer of the analyte across the phase boundary.

Phase Separation: The two liquid phases are allowed to separate, and the organic phase containing the extracted DEHPA is collected for further analysis.

This process has proven effective for separating metals like Iron (Fe) and Titanium (Ti) from acidic solutions using DEHPA dissolved in n-dodecane. researchgate.net

Hyphenated Analytical Techniques

Hyphenated analytical techniques involve the coupling of a separation method with a detection method, providing both separation of complex mixtures and identification or quantification of the components. chemijournal.comnih.gov These techniques offer enhanced specificity and sensitivity compared to standalone methods. saspublishers.com

For the analysis of Bis(2-ethylhexyl) hydrogen phosphate, High-Performance Liquid Chromatography (HPLC) coupled with a spectroscopic detector is a powerful combination.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful hyphenated techniques for the analysis of non-volatile compounds like DEHPA. jetir.org An HPLC system separates DEHPA from other components in the prepared sample extract. The eluent from the HPLC column is then introduced into a mass spectrometer. The interface between the LC and MS is critical, as it must effectively remove the mobile phase solvent while transferring the analyte to the MS ion source. saspublishers.com LC-MS provides not only retention time data from the chromatography but also mass-to-charge ratio information, which allows for highly confident identification and quantification of the compound. saspublishers.comnist.gov Reverse-phase HPLC methods using a mobile phase of acetonitrile and water are suitable for separating DEHPA. sielc.comsielc.com For MS compatibility, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

Liquid Chromatography-Infrared Spectroscopy (LC-IR): This technique couples HPLC with an infrared (IR) detector. LC-IR can provide information about the functional groups present in the molecule as it elutes from the column, aiding in its identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While DEHPA itself has low volatility, it can potentially be analyzed by GC-MS after a derivatization step to create a more volatile analog. GC-MS is a robust technique that provides excellent separation and definitive identification based on mass spectra. chemijournal.comjetir.org

The combination of separation and detection in a single, integrated system allows for the analysis of complex samples, providing a high degree of certainty in the results. ajrconline.org

Validation and Quality Control in Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comresearchgate.net It is a critical component of quality control and ensures the reliability and consistency of analytical data. According to International Conference on Harmonisation (ICH) guidelines, key validation parameters must be evaluated. demarcheiso17025.comeuropa.eu

Key Validation Parameters:

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. demarcheiso17025.com For an HPLC method, this would be demonstrated by showing that the DEHPA peak is well-resolved from other peaks in a chromatogram of a placebo or matrix blank. mdpi.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. mdpi.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. mdpi.com

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. demarcheiso17025.com It is often assessed by spike-recovery experiments, where a known amount of DEHPA is added to a blank matrix and the percentage recovery is calculated.

Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). researchgate.net

Reproducibility: Precision between laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). researchgate.net

Table 2: Example Acceptance Criteria for Method Validation (Hypothetical HPLC Method for DEHPA)

| Validation Parameter | Example Acceptance Criterion |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.998 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (Repeatability) | RSD ≤ 2.0% |

| Intermediate Precision | RSD ≤ 3.0% |

| Specificity | No interference at the retention time of the analyte peak |

Ongoing quality control measures, such as the regular analysis of quality control samples, calibration checks, and system suitability tests, are essential to ensure the method continues to perform as expected over time.

Industrial and Technological Applications of Bis 2 Ethylhexyl Hydrogen Phosphate: Academic Perspectives

Role in Polymer Science and Engineering

Bis(2-ethylhexyl) hydrogen phosphate (B84403) is utilized in the polymer industry primarily as an additive to enhance material properties. chemimpex.comresearchgate.net Its contributions range from improving flexibility to increasing flame resistance.

Mechanism of Action as a Polymer Additive

As a polymer additive, Bis(2-ethylhexyl) hydrogen phosphate functions as a plasticizer and a flame retardant. chemimpex.com Its plasticizing effect stems from its ability to integrate between polymer chains, reducing intermolecular forces and thereby increasing the flexibility and durability of the material. chemimpex.comsolubilityofthings.com This is particularly valuable in the production of flexible plastics like PVC. chemimpex.com

The hydrophobic nature of its alkyl chains allows it to be compatible with various polymer matrices. The phosphate group, on the other hand, contributes to its flame-retardant properties. While the exact mechanism is complex and can vary with the polymer system, it generally involves the formation of a char layer upon combustion. This layer acts as a barrier, limiting the supply of fuel to the flame and inhibiting the release of flammable gases.

Innovations in Material Properties through Formulation

The incorporation of Bis(2-ethylhexyl) hydrogen phosphate into polymer formulations leads to significant innovations in material properties. Its use as a plasticizer enhances the workability and performance of plastics in various applications, from coatings and adhesives to automotive components. chemimpex.comsolubilityofthings.com

As a flame retardant, it improves the safety of consumer products and building materials. Research has also explored its use in creating polymer inclusion membranes (PIMs), where it acts as a carrier for the selective transport of ions, demonstrating its potential in advanced material applications. researchgate.net

Application in Extraction and Separation Processes

Bis(2-ethylhexyl) hydrogen phosphate is a widely recognized extractant in hydrometallurgical and chemical industries due to its efficiency in separating metal ions. ontosight.airesearchgate.net

Solvent Extraction in Metallurgical and Chemical Industries

In metallurgy, DEHPA is a key reagent in solvent extraction processes for the recovery and purification of various metals. metalleaching.com It is extensively used for the extraction of rare earth elements (REEs), uranium, and other valuable metals from ore leach solutions and industrial waste streams. wikipedia.orggoogle.comchemicalbook.com The process, often referred to as the "Dapex procedure" for uranium extraction, involves the formation of a complex between the metal ion and two equivalents of the deprotonated DEHPA. wikipedia.org

The efficiency of the extraction process is influenced by factors such as the concentration of DEHPA, the pH of the aqueous solution, and the presence of other substances. For instance, in the extraction of cobalt ions, the optimal DEHPA concentration and pH of both the donor and acceptor phases are critical for maximizing transport kinetics. nih.gov

Selective Separation Mechanisms

The selectivity of Bis(2-ethylhexyl) hydrogen phosphate for different metal ions is a key aspect of its utility. This selectivity is based on the principles of coordination chemistry and ion exchange. researchgate.netjst.go.jp DEHPA, being an acidic extractant, typically operates through a cation-exchange mechanism where the proton of the phosphoric acid group is exchanged for a metal ion. jst.go.jpacs.org

The stability of the resulting metal-DEHPA complex varies for different metals, allowing for their separation. For example, in the separation of lanthanides, the distribution ratio generally increases with atomic number due to the lanthanide contraction. wikipedia.org By carefully controlling the pH and extractant concentration, specific metal ions can be selectively extracted from a mixture. For instance, studies have shown the potential for separating bismuth-213 (B1240523) from actinium-225 (B1199940) for medical applications by manipulating the sorption and desorption behavior with DEHPA-modified materials. rsc.org The formation of complexes is driven by the high affinity of the metal ions for the oxygen atoms in the phosphate group. researchgate.net

Integration in Specialty Chemical Formulations

Beyond its primary roles in polymer science and metallurgy, Bis(2-ethylhexyl) hydrogen phosphate is a component in various specialty chemical formulations. It is used as an additive in lubricants and greases, where it functions as an anti-wear and extreme pressure additive. sigmaaldrich.comatamanchemicals.com Its properties also make it suitable for use in hydraulic fluids. chemimpex.com

Furthermore, it serves as an intermediate in the synthesis of other chemical products, such as surfactants and wetting agents. echemi.comresearchgate.net Its ability to form microemulsions is also being explored for applications in the selective extraction of non-ferrous metals. researchgate.net

Chemical Regulation and Water Treatment Applications

Bis(2-ethylhexyl) hydrogen phosphate is a registered chemical under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation in the European Economic Area, with manufacturing or importation volumes between 100 and 1,000 tonnes per year. europa.eu Its use is widespread among professional workers and at industrial sites. europa.eu The European Chemicals Agency (ECHA) notes its application in products such as pH regulators and water treatment chemicals. europa.eu

In the context of water treatment, the compound is utilized in solvent-extraction procedures. One specific application involves the recovery of alum, which is used for phosphorus removal in wastewater treatment. atamanchemicals.com A mixture of mono- and di(2-ethylhexyl)phosphoric acid serves as an effective extractant in this process. atamanchemicals.com Its function as a pH regulator is also a key aspect of its use in various water treatment scenarios. europa.euatamanchemicals.com

The compound's role extends to the broader industrial landscape where it is used in the formulation of mixtures and as an intermediate in the manufacturing of other substances. europa.eu

Use as a Laboratory Reagent in Research and Development

In research and development settings, Bis(2-ethylhexyl) hydrogen phosphate is widely used as a laboratory chemical. europa.euatamanchemicals.comhpc-standards.com Its primary application in this domain is as an extractant for metals, a property leveraged in numerous scientific studies. atamanchemicals.commerckmillipore.com

Research has demonstrated its effectiveness in various specialized extraction and separation processes. For instance, it has been successfully used to facilitate the transport of chromium(III) through activated composite membranes. sigmaaldrich.com It is also a key reagent in the recovery and separation of valuable metals from electronic waste, such as indium from LCDs. merckmillipore.com Further research highlights its efficiency in separating copper ions from plating wastewater and in the removal of cadmium and Nickel(II) from dilute solutions. sigmaaldrich.com

A summary of selected research findings is presented in the table below.

| Research Area | Application of Bis(2-ethylhexyl) Hydrogen Phosphate | Research Outcome | Source |

| Metal Recovery | Solvent extraction of indium from LCD waste | Highlighted the efficiency of the compound for indium recovery. | merckmillipore.com |

| Mineral Processing | Extractant for zirconium from zircon mineral leach liquor | Demonstrated feasibility for producing highly purified zirconium oxide. | merckmillipore.com |

| Wastewater Treatment | Separation of copper ions from plating wastewater | Used in a supported liquid membrane for effective copper separation. | sigmaaldrich.com |

| Environmental Remediation | Facilitated transport of chromium(III) | Utilized in an activated composite membrane system. | sigmaaldrich.com |

| Advanced Materials | Extraction of metal ions using ionic liquids | Contributed to developing more environmentally friendly extraction technologies. | merckmillipore.com |

These applications underscore the compound's importance as a versatile tool in scientific research, contributing to advancements in materials science, environmental remediation, and hydrometallurgy. merckmillipore.comsigmaaldrich.com

Table of Compound Names

| Type | Name |

| EINECS Number | 298-080-7 |

| Primary Name | Bis(2-ethylhexyl) hydrogen phosphate |

| Synonyms | Bis(2-ethylhexyl) phosphate sigmaaldrich.comglentham.com |

| Bis(2-ethylhexyl) phosphoric acid glentham.comsigmaaldrich.com | |

| DEHPA europa.euglentham.com | |

| Di(2-ethylhexyl) phosphate sigmaaldrich.comglentham.comtcichemicals.com | |

| Di(2-ethylhexyl)phosphoric acid avantorsciences.com | |

| Dioctyl phosphate sigmaaldrich.comglentham.comtcichemicals.com | |

| HDEHP glentham.comsigmaaldrich.comscbt.com | |

| HDEHPA sigmaaldrich.comglentham.comscbt.com | |

| Phosphoric acid bis(2-ethylhexyl) ester sigmaaldrich.com |

Regulatory Science and Policy Implications for Bis 2 Ethylhexyl Hydrogen Phosphate

Analysis of Global Chemical Regulatory Frameworks (e.g., REACH, EC Inventory)

Bis(2-ethylhexyl) hydrogen phosphate (B84403) is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), which is a component of the EC Inventory. chemradar.comcirs-reach.comchemsafetypro.com The EC Inventory, published by the European Chemicals Agency (ECHA), combines EINECS, the European List of Notified Chemical Substances (ELINCS), and the No-Longer Polymers (NLP) list. chemradar.comcirs-reach.comchemsafetypro.comeuropa.eu Substances listed in EINECS are considered "phase-in" substances under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. chemradar.comcirs-reach.com

Under REACH, Bis(2-ethylhexyl) hydrogen phosphate is a registered substance, permitting its manufacture and import into the European Economic Area (EEA) at a volume of ≥ 100 to < 1 000 tonnes per year. europa.eu The registration dossier, submitted to ECHA, contains information on the substance's properties, uses, and safe handling. europa.eueuropa.eu The substance has also been pre-registered under REACH. europa.eueuropa.eu

According to information provided to ECHA, this substance is used in a variety of industrial and professional applications, including as an extraction agent, in pH regulators, water treatment products, laboratory chemicals, and polymers. europa.eu It also has industrial uses that result in the manufacturing of other substances and is utilized in mining and scientific research and development. europa.eu Furthermore, it is found in complex articles like vehicles and plastic-based products. europa.eu

Beyond the EU, this compound is also listed on other international chemical inventories, such as the Australian Inventory of Industrial Chemicals (AICS). nih.gov In the United States, it is listed as a High Production Volume (HPV) chemical. echemi.com

The table below summarizes the regulatory status of Bis(2-ethylhexyl) hydrogen phosphate under key frameworks.

| Regulatory Framework | Status | Details |

| REACH (EU) | Registered | Manufactured/imported at ≥ 100 to < 1 000 tonnes per annum. europa.eu |

| EC Inventory (EU) | Listed (EINECS) | EC Number: 298-080-7. chemradar.comeuropa.eueuropa.eu |

| AICS (Australia) | Listed | Included in the Australian Inventory of Industrial Chemicals. nih.gov |

| TSCA (USA) | Listed (HPV) | Designated as a High Production Volume chemical. echemi.com |

Scientific Principles Underpinning Regulatory Data Requirements (e.g., OECD Harmonised Templates)

The data required for the registration and evaluation of chemicals like Bis(2-ethylhexyl) hydrogen phosphate are guided by internationally recognized scientific principles, often outlined in frameworks such as the OECD Harmonised Templates (OHTs). oecd.orgoecd.org These templates provide a standardized format for reporting data on a substance's properties and effects on human health and the environment. oecd.org

For organophosphorus compounds, specific data requirements may be triggered. ecfr.goveuropa.eu For instance, neurotoxicity and delayed polyneuropathy studies are often required for organophosphorus compounds due to their potential to cause such effects. europa.eu The type of pesticide formulation can also influence the specific studies needed. fao.org

Data submission for regulatory purposes, such as under the US Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), requires detailed study information, including title, authors, completion date, and laboratory details. ecfr.gov

The ECHA registration dossier for Bis(2-ethylhexyl) hydrogen phosphate includes a range of studies covering its physicochemical properties, environmental fate, and toxicological and ecotoxicological effects. europa.eueuropa.eu For example, a repeated dose toxicity study was conducted according to OECD Guideline 407. europa.eu Similarly, biodegradation potential was assessed using OECD Guideline 301 F and a method comparable to OECD Guideline 301 C. xn--krinfo-wxa.huxn--krinfo-wxa.hu Aquatic toxicity studies have been performed following principles outlined in OECD Guideline 203. europa.eu

Methodological Approaches for Exposure and Risk Assessment in Regulatory Contexts

Exposure and risk assessment for chemical substances involves evaluating potential exposure scenarios and characterizing the associated risks to human health and the environment. For Bis(2-ethylhexyl) hydrogen phosphate, this includes assessing its use in various products and industrial processes. europa.eu

The substance is used in extraction agents, pH regulators, water treatment products, laboratory chemicals, and polymers. europa.eu It is also used in mining and for the manufacture of plastic products and other chemicals. europa.eu Environmental release can occur from industrial use, such as the formulation of mixtures, and from indoor use in long-life materials with low release rates (e.g., flooring, furniture, electronic equipment). europa.eu

Risk assessment considers the hazard profile of the substance. According to classifications provided by companies to ECHA, Bis(2-ethylhexyl) hydrogen phosphate causes severe skin burns and eye damage and is harmful if swallowed. europa.euxn--krinfo-wxa.hu Due to its corrosive nature to the skin, animal testing for skin sensitization is prohibited. europa.eu

For worker safety, Derived No-Effect Levels (DNELs) are established. For long-term inhalation exposure, a DNEL of 0.87 mg/m³ has been determined based on repeated dose toxicity. europa.eu A generic upper boundary value of 1 mg/m³ is also proposed for local effects from long-term inhalation due to its corrosive properties. europa.eu

The table below presents key findings from studies relevant to exposure and risk assessment.

| Endpoint | Finding | Source |

| Biodegradation | 75% degradation in 28 days (OECD 301F). xn--krinfo-wxa.hu | xn--krinfo-wxa.hu |

| Biodegradation | 0-17% degradation in 14 days (Modified MITI Test). xn--krinfo-wxa.huxn--krinfo-wxa.hu | xn--krinfo-wxa.huxn--krinfo-wxa.hu |

| Bioconcentration | BCF values of 1-2.4 and 2.7-6.0 suggest low potential for bioconcentration. xn--krinfo-wxa.hu | xn--krinfo-wxa.hu |

| Acute Fish Toxicity | 96h-LC50 of 30 mg/L for Salmo gairdneri. europa.eu | europa.eu |

| Acute Oral Toxicity | LD50 >500 – 2000 mg/kg bw (rat). carlroth.com | carlroth.com |

| Skin Corrosion/Irritation | Causes severe skin burns. europa.eueuropa.eucarlroth.com | europa.eueuropa.eucarlroth.com |

| Eye Irritation | Causes serious eye damage. europa.eueuropa.eu | europa.eueuropa.eu |

Challenges and Advancements in Regulatory Science for Complex Substances

The regulation of complex substances like organophosphate esters presents several challenges. One significant issue is the presence of non-intentionally added substances (NIAS), which can include impurities, reaction by-products, and degradation products. mdpi.com These NIAS may not be fully characterized but can migrate from materials and pose a risk. mdpi.com

Another challenge is the need to assess the risks of alternative substances when a compound is phased out or restricted. This requires a comparative risk assessment of the original substance and its potential replacements. researchgate.net For example, organophosphate flame retardants were developed to replace polybrominated diphenyl ethers (PBDEs). industrialchemicals.gov.au

Advancements in regulatory science aim to address these challenges. This includes the development of more sophisticated consumer exposure models and tools to better predict and quantify exposure to substances from various sources. researchgate.net There is also a move towards a more holistic risk assessment that considers the entire lifecycle of a chemical and its potential transformation products. mdpi.com For complex mixtures and UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substances, a group-based assessment approach is sometimes employed, as seen with the evaluation of 2-ethylhexyl phosphates by the Australian Industrial Chemicals Introduction Scheme (AICIS). industrialchemicals.gov.au

Future Research Directions and Interdisciplinary Prospects for Bis 2 Ethylhexyl Hydrogen Phosphate

Advancements in Sustainable Chemistry and Circular Economy Integration

The principles of sustainable chemistry and the circular economy are central to reshaping the lifecycle of industrial chemicals like B2EHP. Future research is geared towards minimizing its environmental footprint and maximizing resource efficiency.

A key area of development is the integration of B2EHP into circular economy models, particularly for the recovery of valuable and critical materials. mdpi.com Traditionally considered waste, mine tailings are now being recognized as secondary sources for mineral recovery, a process where B2EHP plays a crucial role as a selective extractant for rare earth elements. mdpi.comwikipedia.org This not only provides a sustainable source of these technologically vital elements but also aids in environmental remediation by managing mine waste. mdpi.com

Furthermore, research is exploring the use of B2EHP in greener technologies for waste management. researchgate.net This includes its application in processes that break down hazardous compounds under mild conditions, enabling the recycling of materials like PVC into safer products. researchgate.net The development of bio-based formulations containing compounds like B2EHP also holds the potential to reduce waste treatment costs and occupational health risks associated with traditional petroleum-based products. pops.int

Future research will likely focus on optimizing these extraction and recycling processes, improving the selectivity of B2EHP for target metals, and developing more environmentally benign synthesis routes for the compound itself.

Emerging Analytical and Computational Tools for Comprehensive Assessment

A thorough understanding of the environmental fate and behavior of B2EHP necessitates the development of advanced analytical and computational tools. While traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for the analysis of organophosphates, emerging techniques offer higher sensitivity and specificity. pnrjournal.compnrjournal.com

Recent trends in analytical chemistry point towards the development of portable and highly sensitive sensors for the real-time monitoring of organophosphate compounds in various environmental matrices. pnrjournal.combenthamscience.com These include colorimetric, fluorescence, and electrochemical sensors, which offer advantages such as high sensitivity, selectivity, and portability. benthamscience.comresearchgate.net The integration of nanomaterials like carbon nanotubes and graphene is significantly enhancing the performance of these electrochemical sensors. researchgate.net Biosensors, based on enzyme inhibition or direct detection by enzymes like organophosphorus hydrolase, are also showing promise for the sensitive and selective detection of organophosphorus compounds. mdpi.com

Computational tools are also becoming indispensable for a more comprehensive toxicological risk assessment of chemical mixtures containing B2EHP. mdpi.com These tools can help in identifying the nature of interactions (synergistic, additive, or antagonistic) between different compounds in a mixture, leading to a more reliable evaluation of their combined effects. mdpi.com

Table 1: Emerging Analytical Techniques for Organophosphate Compound Assessment

| Analytical Technique | Principle | Advantages | Potential Application for B2EHP |

| Advanced Mass Spectrometry (LC-MS/MS, GC-MS/MS) | High-resolution separation and detection of compounds and their fragments. | High sensitivity, specificity, and structural elucidation capabilities. pnrjournal.compnrjournal.com | Accurate quantification of B2EHP and its degradation products in complex environmental samples. |

| Electrochemical Sensors | Measurement of electrical signals generated by the interaction of the analyte with a sensor surface. | Portability, rapid response, and low cost. researchgate.net | In-field, real-time monitoring of B2EHP in water sources. |

| Biosensors (Enzyme-based) | Utilization of biological components (e.g., enzymes) for specific analyte detection. | High selectivity and sensitivity. mdpi.com | Continuous monitoring of B2EHP in industrial effluents. |

| Molecularly Imprinted Polymers (MIPs) | Creation of synthetic polymers with specific recognition sites for a target molecule. | High selectivity, stability, and reusability. pnrjournal.com | Selective extraction and pre-concentration of B2EHP from environmental samples. |

Synergistic Research Across Chemistry, Environmental Science, and Engineering

Addressing the complex challenges associated with B2EHP requires a multidisciplinary approach that integrates expertise from chemistry, environmental science, and engineering. The application of B2EHP in synergistic extraction processes is a prime example of such collaboration. utm.my Studies have shown that combining B2EHP with other extractants, such as tributyl phosphate (B84403) (TBP), can significantly enhance the extraction efficiency of various substances, including antibiotics from pharmaceutical wastewater. utm.my

This synergistic approach is crucial in the field of hydrometallurgy for the recovery of metals from various sources, including spent catalysts. bme.hu Chemical engineers design and optimize the extraction processes, chemists develop and understand the synergistic extraction mechanisms, and environmental scientists assess the environmental impact and sustainability of these processes.

Furthermore, the development of novel materials for environmental applications, such as modified activated carbon for the sorption of radionuclides, involves close collaboration between these disciplines. rsc.org Chemists synthesize and functionalize the sorbent materials, engineers design the separation systems, and environmental scientists evaluate their effectiveness and long-term stability. rsc.org

Future collaborative research should focus on:

Designing more efficient and selective synergistic extraction systems.

Developing integrated processes that combine extraction with subsequent treatment or recovery steps.

Prioritization of Long-Term Research Initiatives

To ensure the responsible and sustainable use of Bis(2-ethylhexyl) hydrogen phosphate, a clear prioritization of long-term research initiatives is essential. Based on current knowledge and future needs, the following areas should be considered high priority:

Development of Green Synthesis Pathways: Research should focus on developing alternative, more sustainable methods for producing B2EHP that reduce waste and utilize renewable feedstocks.

Comprehensive Environmental Fate and Transport Studies: Long-term studies are needed to fully understand the behavior of B2EHP in different environmental compartments, including its potential for bioaccumulation and long-range transport.

Advanced Ecotoxicity and Human Health Risk Assessment: In-depth research is required to evaluate the potential long-term effects of low-level exposure to B2EHP and its degradation products on various organisms and human health.

Circular Economy-Driven Applications: Continued research and development of B2EHP applications in the recovery of critical raw materials and the recycling of waste streams will be crucial for advancing a circular economy.

Standardization of Analytical Methods: The development and validation of standardized analytical methods for the detection and quantification of B2EHP in various matrices are necessary for consistent monitoring and regulatory compliance.

By focusing on these priority areas, the scientific community can work towards maximizing the benefits of Bis(2-ethylhexyl) hydrogen phosphate while minimizing its potential risks, ensuring its continued use is aligned with the principles of sustainability and environmental protection.

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| B2EHP | Bis(2-ethylhexyl) hydrogen phosphate |

| D2EHPA | Di(2-ethylhexyl)phosphoric acid |

| TBP | Tributyl phosphate |

| GC-MS | Gas chromatography-mass spectrometry |

| LC-MS | Liquid chromatography-mass spectrometry |

| PVC | Polyvinyl chloride |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.